N-(2,2-difluoroethyl)-4-iodo-3-methoxybenzamide
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Overview
Description
N-(2,2-difluoroethyl)-4-iodo-3-methoxybenzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a benzamide core substituted with a 2,2-difluoroethyl group, an iodine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)-4-iodo-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoroethylation of a suitable benzamide precursor. . The reaction conditions often involve the use of oxidants and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of reagents and reaction conditions is crucial to minimize by-products and enhance the overall yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)-4-iodo-3-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hypervalent iodine compounds, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-(2,2-difluoroethyl)-4-iodo-3-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)-4-iodo-3-methoxybenzamide involves its interaction with molecular targets through various pathways. The 2,2-difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. The iodine atom and methoxy group contribute to the compound’s electronic properties, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trifluoroethyl)-4-iodo-3-methoxybenzamide: Similar in structure but with a trifluoroethyl group instead of a difluoroethyl group.
N-(2,2-difluoroethyl)-4-chloro-3-methoxybenzamide: Contains a chlorine atom instead of iodine, affecting its reactivity and applications.
Uniqueness
N-(2,2-difluoroethyl)-4-iodo-3-methoxybenzamide is unique due to the presence of the 2,2-difluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for the development of new drugs and materials .
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-4-iodo-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2INO2/c1-16-8-4-6(2-3-7(8)13)10(15)14-5-9(11)12/h2-4,9H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAWMBOXEKSPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCC(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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